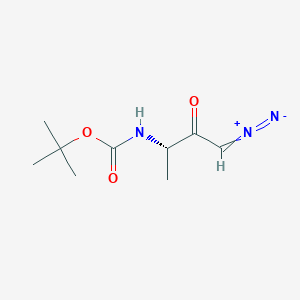

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHQCGACMYIDJE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone, a diazo compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C₇H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

- CAS Number : 200572-33-4

- Density : 1.138 g/cm³ (predicted)

- Boiling Point : 414.2 °C (predicted)

These properties indicate that the compound is stable under standard conditions, which is essential for its application in biological studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with diazomethane. This method allows for the selective introduction of the diazo group while maintaining the integrity of other functional groups.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various diazo compounds, including this compound. The compound has shown promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 500 µg/mL |

| Pseudomonas aeruginosa | 750 µg/mL |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is attributed to the diazo group, which can form reactive intermediates capable of interacting with cellular components.

Study on Antiviral Activity

A study published in The Journal of Organic Chemistry explored the antiviral potential of diazo compounds, including this compound, against SARS-CoV-2. The compound exhibited an IC50 value of approximately 15 µM, indicating significant antiviral activity through the inhibition of viral proteases involved in replication processes .

In Vivo Studies

In vivo studies involving murine models have shown that administration of this compound resulted in a notable reduction in viral load and improved survival rates compared to control groups. These results underscore its potential as a therapeutic agent in viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.